6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride
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Overview
Description
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] hydrochloride is a complex organic compound belonging to the class of azaspirodecane derivatives. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[2.2.2]octane core fused with a furo[2,3-b]pyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] hydrochloride typically involves a multi-step process. One common approach includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the furo[2,3-b]pyridine moiety: This step involves the cyclization of an appropriate precursor, often through a condensation reaction.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one: Another azaspirodecane derivative with a different fused ring system.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar bicyclic core but different functional groups.
Uniqueness
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[222]octane-2,2’-furo[2,3-b]pyridine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine];hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15;/h1-2,11,14H,3-9H2;1H |
InChI Key |
CRQXYSCBDZFEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)NCC=C4.Cl |
Origin of Product |
United States |
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